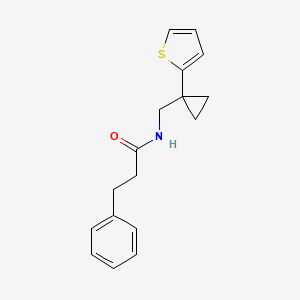

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide

Description

3-Phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a cyclopropylmethyl moiety bearing a thiophen-2-yl ring. This compound is utilized in research settings, with safety protocols emphasizing protection from heat and ignition sources .

Propriétés

IUPAC Name |

3-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c19-16(9-8-14-5-2-1-3-6-14)18-13-17(10-11-17)15-7-4-12-20-15/h1-7,12H,8-11,13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTAGOUNJDSQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. The final step involves the coupling of the thiophene-cyclopropyl intermediate with a phenylpropanamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .

Analyse Des Réactions Chimiques

Types of Reactions

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .

Applications De Recherche Scientifique

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Explored for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry

Mécanisme D'action

The mechanism of action of 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound’s unique structure allows for high affinity and selectivity towards these receptors, contributing to its potent analgesic effects .

Comparaison Avec Des Composés Similaires

Structural Comparisons

The compound’s structural analogs share key motifs:

- Propanamide backbone : Common to all compared compounds.

- Cyclopropane rings : Present in cyclopropylmethyl or cyclopropylmethoxy substituents.

- Aromatic systems : Thiophene, phenyl, benzofuran, or indole groups modulate target interactions.

Table 1: Structural Features of Analogs

Pharmacological Activity

- MR-39 : Functions as a formyl peptide receptor 2 (FPR2) agonist with demonstrated anti-inflammatory effects in LPS-induced models .

- Tasimelteon : Targets melatonin receptors (MT₁/MT₂) for circadian rhythm regulation in sleep disorders .

- 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide : Serves as a reference standard but lacks explicit activity data .

Activité Biologique

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a phenyl group, a cyclopropyl moiety, and a thiophene ring, contributing to its unique pharmacological properties. The molecular formula is C15H17N1OS, with a molecular weight of approximately 255.37 g/mol. The presence of the thiophene ring is significant as it often enhances biological activity through interactions with biological targets.

Synthesis

The synthesis of 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide typically involves the reaction of appropriate amines with thiophene derivatives under controlled conditions. Specific methodologies may vary, but common solvents include ethanol and dimethylformamide, with reactions often conducted under reflux conditions to ensure complete conversion.

Anticancer Activity

Several studies have indicated that compounds similar to 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide exhibit significant anticancer properties. For example, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of related compounds. The presence of the cyclopropyl group in the structure may contribute to reduced inflammatory responses by inhibiting pro-inflammatory cytokines.

| Study | Model | Effect Observed |

|---|---|---|

| Rat paw edema | Significant reduction in swelling | |

| LPS-stimulated macrophages | Decreased TNF-alpha production |

The proposed mechanisms for the biological activity of 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression and inflammation.

- Receptor Interaction : The compound could interact with various receptors, modulating signaling pathways that lead to reduced cell proliferation or inflammation.

- Oxidative Stress Modulation : By influencing oxidative stress levels within cells, it may promote apoptosis in cancer cells while protecting normal cells.

Case Studies

A notable case study involved the administration of a related compound in a murine model of cancer, where significant tumor reduction was observed after treatment over several weeks. Histological analysis revealed increased apoptosis in tumor tissues compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.